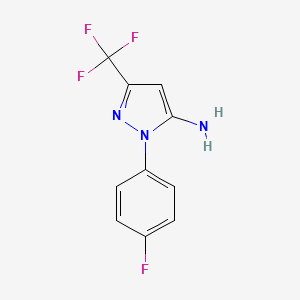

1-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine

Overview

Description

Synthesis Analysis

The synthesis of such compounds usually involves the reaction of hydrazines with 1,3-diketones or alpha,beta-unsaturated carbonyl compounds . The specific synthesis pathway would depend on the starting materials and reaction conditions.Molecular Structure Analysis

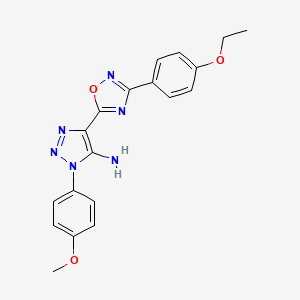

The molecular structure of this compound would include a pyrazole ring attached to a fluorophenyl group at one position and a trifluoromethyl group at another position. The exact structure would need to be confirmed using techniques such as NMR or X-ray crystallography .Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, and reductions . The specific reactions that this compound can undergo would depend on the reaction conditions and the presence of other reagents.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Scientific Research Applications

Molecular Probes for A2A Adenosine Receptor

The compound has been utilized in the development of molecular probes targeting the A2A adenosine receptor, crucial for studying receptor interactions and functions. Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives, including those related to 1-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine, exhibit high affinity and selectivity as antagonists. These probes, through modifications and conjugations, have enabled advanced studies on receptor binding and signal transduction pathways (Kumar et al., 2011).

Fluoroalkyl Amino Reagents Development

Research has led to the development of fluoroalkyl amino reagents from compounds structurally similar to this compound, facilitating the introduction of fluoro(trifluoromethoxy)methyl groups onto aromatic and heterocyclic scaffolds. This chemical modification is significant for creating new molecules with potential medicinal and agricultural applications, showcasing the versatility of fluorinated pyrazoles in synthetic chemistry (Schmitt et al., 2017).

Synthesis of Fluorinated Pyrazoles

The synthesis of 3-amino-4-fluoropyrazoles, which are closely related to the core structure of this compound, highlights the importance of fluorinated pyrazoles in medicinal chemistry. These compounds serve as versatile building blocks for further chemical transformations, indicating the compound's role in the expansion of fluorinated pharmacophores with enhanced biological activity (Surmont et al., 2011).

Organic Light Emitting Devices (OLEDs) Application

The structural motif of this compound has been applied in the design of organic light-emitting devices. Fluorophores derived from this compound, featuring triphenylamine and phenanthroimidazole moieties, exhibit bluish-green emissions with high efficiency and stability. Such applications underscore the compound's potential in developing advanced materials for electronics and photonics, marking a significant leap in the synthesis of functional organic materials (Tagare et al., 2018).

Schiff Bases Synthesis for Antimicrobial Activity

Additionally, derivatives of this compound have been used in the synthesis of novel Schiff bases, demonstrating significant antimicrobial activity. This underscores the compound's utility in developing new antimicrobial agents and highlights its role in addressing global health challenges (Puthran et al., 2019).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

2-(4-fluorophenyl)-5-(trifluoromethyl)pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F4N3/c11-6-1-3-7(4-2-6)17-9(15)5-8(16-17)10(12,13)14/h1-5H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBTLTMKEBLEGOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=CC(=N2)C(F)(F)F)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F4N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(2,5-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2699467.png)

![8-Chloro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic Acid Pinacol Ester](/img/structure/B2699468.png)

![[(1S,5S)-6,6-Dimethoxy-3-bicyclo[3.2.0]heptanyl]methanol](/img/structure/B2699469.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indazole-3-carboxamide](/img/structure/B2699470.png)

![2-{[3-(2-Naphthyloxy)propyl]amino}ethanol hydrochloride](/img/no-structure.png)

![(4-(methylthio)phenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2699480.png)

![2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B2699483.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2699484.png)

![3-(1,3-Benzodioxol-5-ylmethyl)-2-[(2-chlorophenyl)methylsulfanyl]-6-morpholin-4-ylquinazolin-4-one](/img/structure/B2699487.png)

![8-(pyridine-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2699489.png)